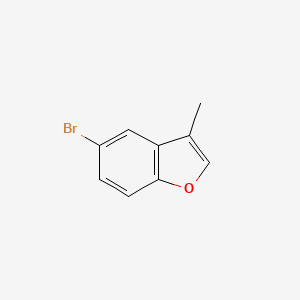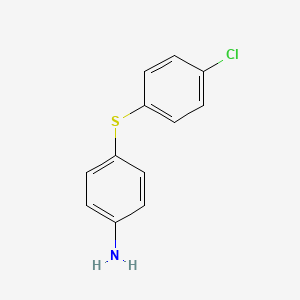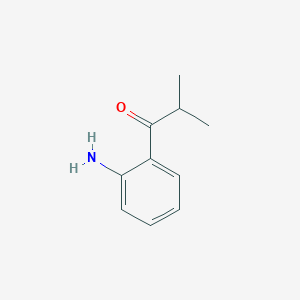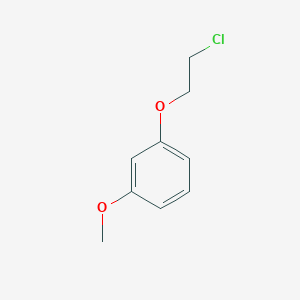
5-溴-3-甲基苯并呋喃
概述
描述
5-Bromo-3-methylbenzofuran is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-3-methylbenzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-3-methylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗微生物应用
抗微生物化合物合成: 一项研究展示了新型2-取代-3-甲基苯并呋喃衍生物的合成,包括与5-溴-3-甲基苯并呋喃相关的衍生物,对各种真菌和细菌种类表现出显著的抗微生物活性(Abdel‐Aziz, Mekawey, & Dawood, 2009)。
卤代二酮丁酸酯在杂环合成中的应用: 另一项研究专注于使用7-溴-5-氯-2-乙酰-3-甲基苯并呋喃合成氮杂环,显示出对各种细菌和真菌的抗微生物活性(Siddiqui, 2013)。
光动力疗法
- 锌酞菁用于癌症治疗: 为光动力疗法应用合成了一种新型的锌酞菁化合物,取代了5-溴-3-甲基苯并呋喃的衍生物。其作为光敏剂的性质被发现对癌症治疗具有潜力(Pişkin, Canpolat, & Öztürk, 2020)。
抗氧化性质
- 氧化性质研究: 研究调查了一种源自5-溴-3-甲基苯并呋喃的化合物对大鼠维生素和丙二醛水平的影响,发现显著变化,暗示可能具有诱发应激和增加自由基的性质(Karatas, Koca, Kara, & Servi, 2006)。
抗微生物活性
- 新型三唑合成: 一项研究描述了从5-溴苯并呋喃衍生物合成1-((5-溴苯并呋喃-2基)甲基)-4-取代苯基-1H-1,2,3-三唑,显示出对革兰氏阴性和革兰氏阳性细菌菌株的抗微生物活性(Sanjeeva, Rao, Prasad, & Ramana, 2021)。
安全和危害
未来方向
While specific future directions for 5-Bromo-3-methylbenzofuran are not mentioned in the search results, benzofuran derivatives are a major area of interest in drug design and development . They are being studied for their potential applications in various fields, including antimicrobial and anticancer therapies .
生化分析
Biochemical Properties
5-Bromo-3-methylbenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions suggest that 5-Bromo-3-methylbenzofuran can influence the metabolism of other compounds by inhibiting these enzymes. Additionally, it has been shown to have high gastrointestinal absorption and blood-brain barrier permeability .
Cellular Effects
5-Bromo-3-methylbenzofuran affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This compound also affects the expression of genes related to oxidative stress and inflammation, indicating its potential role in modulating cellular responses to stress .
Molecular Mechanism
The molecular mechanism of 5-Bromo-3-methylbenzofuran involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It binds to the active sites of cytochrome P450 enzymes, leading to their inhibition . This inhibition can result in altered metabolism of other compounds that are substrates for these enzymes. Additionally, 5-Bromo-3-methylbenzofuran can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-methylbenzofuran can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that 5-Bromo-3-methylbenzofuran can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-methylbenzofuran vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of careful dosage management when using this compound in research and therapeutic applications.
Metabolic Pathways
5-Bromo-3-methylbenzofuran is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of CYP1A2 and CYP2C19 also suggests that it can influence the metabolism of other compounds that are substrates for these enzymes .
Transport and Distribution
Within cells and tissues, 5-Bromo-3-methylbenzofuran is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s high blood-brain barrier permeability indicates that it can accumulate in the brain, potentially affecting neurological functions .
Subcellular Localization
The subcellular localization of 5-Bromo-3-methylbenzofuran can influence its activity and function. It has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The presence of 5-Bromo-3-methylbenzofuran in the endoplasmic reticulum suggests that it can directly influence the metabolism of other compounds processed in this organelle.
属性
IUPAC Name |
5-bromo-3-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQQUDYWELWUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20491577 | |
| Record name | 5-Bromo-3-methyl-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33118-85-3 | |
| Record name | 5-Bromo-3-methyl-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20491577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methyl-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromo-3-methylbenzofuran in the synthesis of pyrazolene-benzofuran derivatives?
A1: 5-Bromo-3-methylbenzofuran serves as a crucial starting material in the synthesis of pyrazolene-benzofuran derivatives []. It reacts with chloroacetone in the presence of potassium carbonate (K2CO3) to yield 5-Bromo-2-cinnamoyl-3-methylbenzofurans. This intermediate then undergoes further reactions with hydrazine hydrate and substituted acid chlorides to produce the final pyrazolene-benzofuran derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)

